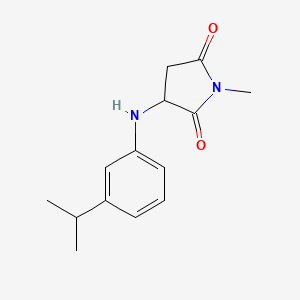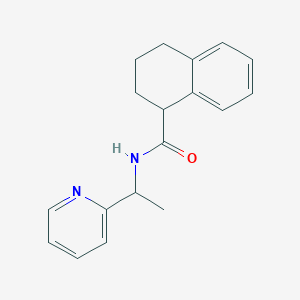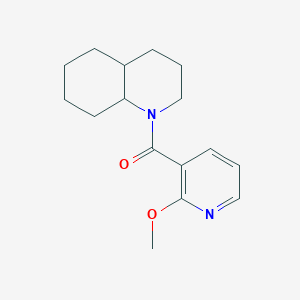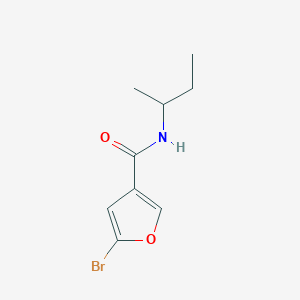
5-bromo-N-butan-2-ylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-butan-2-ylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the synthesis of other chemical compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-butan-2-ylfuran-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms. The compound has been shown to interfere with the synthesis of nucleic acids, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
5-bromo-N-butan-2-ylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, the compound has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-butan-2-ylfuran-3-carboxamide in lab experiments include its high yield, ease of purification, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-butan-2-ylfuran-3-carboxamide. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Additionally, the compound could be further studied to better understand its mechanism of action and potential applications in other fields, such as agriculture and environmental science.
In conclusion, 5-bromo-N-butan-2-ylfuran-3-carboxamide is a chemical compound that has potential applications in various fields. The compound has been extensively studied for its antibacterial, antifungal, and antiviral properties, as well as its potential use in the synthesis of other chemical compounds. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of 5-bromo-N-butan-2-ylfuran-3-carboxamide involves the reaction of butan-2-amine with furan-3-carboxylic acid and bromine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the compound can be easily purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-butan-2-ylfuran-3-carboxamide has been extensively used in scientific research due to its potential applications in various fields. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
5-bromo-N-butan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-8(10)13-5-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRBRCFVQAEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

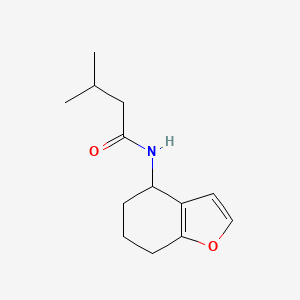
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
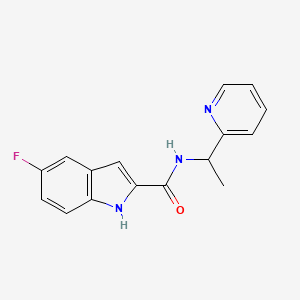
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

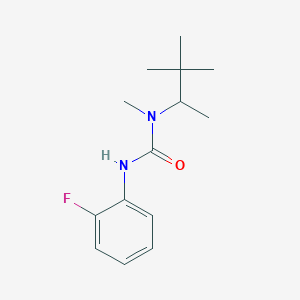
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

